![molecular formula C18H15FN2O3S B2653333 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 929413-12-7](/img/structure/B2653333.png)
2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), a fluorophenyl group (a phenyl ring with a fluorine atom), and an acetamide group (an acetyl group bound to an amine). These functional groups suggest that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom on the phenyl ring could potentially be replaced through a nucleophilic aromatic substitution reaction. The carbonyl group in the thiazolidine ring could also undergo various reactions, such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and affect its polarity. The thiazolidine ring could also influence its conformation and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds structurally related to 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against a variety of bacterial and fungal strains, indicating their potential as lead compounds for the development of new antimicrobial and antifungal agents. For instance, N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives exhibited significant in vitro antibacterial activity against common pathogens such as Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa (Juddhawala et al., 2011).
Anti-inflammatory and Analgesic Activities
Research has also been conducted on the anti-inflammatory and analgesic properties of related compounds. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013). This highlights the potential of these compounds in the development of new anti-inflammatory and pain management therapies.
Antioxidant Activity
Another study focused on the antioxidant activity of thiazolidin-4-one derivatives, which are structurally related to the compound of interest. These derivatives demonstrated promising antioxidant properties, suggesting their potential application in preventing oxidative stress-related diseases. The synthesis and evaluation of these compounds for their antioxidant activity contribute to the broader understanding of how structurally similar compounds can be utilized in therapeutic settings (El Nezhawy et al., 2009).
Hypoglycemic Activity
Furthermore, novel 2,4-thiazolidinedione derivatives have been synthesized and evaluated for their hypoglycemic activity in an animal model. Some derivatives showed promising hypoglycemic effects, indicating their potential as treatments for diabetes mellitus. This research underscores the versatility of thiazolidinedione derivatives in medicinal chemistry and their potential application in managing blood glucose levels (Nikalje et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-11-4-2-3-5-14(11)20-16(22)10-15-17(23)21(18(24)25-15)13-8-6-12(19)7-9-13/h2-9,15H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCSYJAYIGQMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2653250.png)
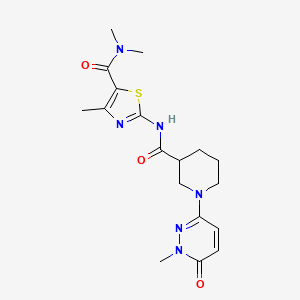


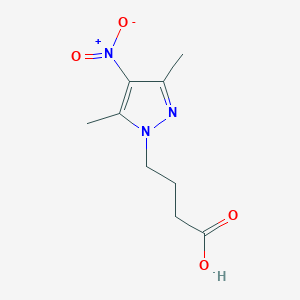
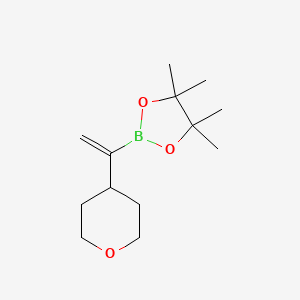
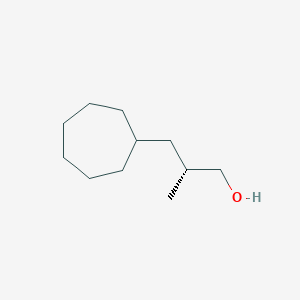


![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)
![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)
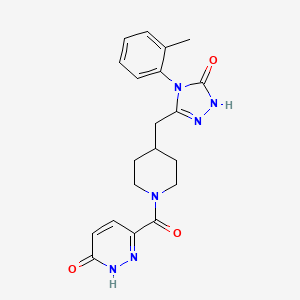

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)